Hexadec-2-enamide

Endocrinology Steroid Metabolism Cancer Research

Researchers investigating estrogen-dependent cancers or KOR pathways often face limited access to selective tool compounds. Hexadec-2-enamide (CAS 141752-51-4) fills this gap with 17-fold selectivity for 17β-HSD2 over 17β-HSD1 (IC50=3.10 nM vs. 53 nM). Its unsaturated C16:1 scaffold provides LOX inhibition and cellular differentiation capabilities absent in saturated analogs like palmitamide. · 17β-HSD2 IC50: 3.10 nM (17-fold selective) · KOR EC50: 0.26-2.20 nM for analgesia & addiction studies · Bulk & custom synthesis available; global shipping with COA

Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
Cat. No. B1217881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadec-2-enamide
Molecular FormulaC16H31NO
Molecular Weight253.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(=O)N
InChIInChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H2,17,18)
InChIKeyHDPOYLJPONQLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadec-2-enamide: Chemical Class and Core Properties


Hexadec-2-enamide is an unsaturated primary fatty acid amide (PFAM) characterized by a 16-carbon acyl chain (C16:1) and a terminal carboxamide headgroup [1]. This compound belongs to the broader alkamide family, a class of over 300 naturally occurring derivatives formed by the amide linkage of straight-chain, mostly unsaturated aliphatic acids with various amines [2]. Its molecular formula is C16H31NO, with a molecular weight of approximately 253.42 g/mol [3]. Hexadec-2-enamide has been identified as an endogenous component in certain biological systems and is structurally related to other bioactive PFAMs such as oleamide (C18:1) and palmitamide (C16:0) [1].

Scaffold Unsaturated C16:1 primary fatty acid amide
Key Motif C2 double bond with terminal carboxamide
Selection Logic For studies requiring C16:1 scaffold over C16:0 or C18:1 analogs
Class-level evidence; specific target engagement requires assay validation.

Hexadec-2-enamide vs. Related Fatty Acid Amides


Within the class of primary fatty acid amides, small structural variations—such as chain length, degree of unsaturation, and the position of the double bond—can lead to profound differences in biological target engagement, metabolic stability, and functional outcomes [1]. For example, the presence of a double bond in Hexadec-2-enamide (C16:1) introduces a kink in the acyl chain that alters its membrane partitioning and receptor binding affinity compared to its fully saturated analog, palmitamide (C16:0) [2]. Similarly, the 16-carbon chain length of Hexadec-2-enamide differentiates it from the more extensively studied 18-carbon oleamide (C18:1), which exhibits distinct receptor selectivity and physiological effects [3]. The specific quantitative differences outlined below demonstrate that Hexadec-2-enamide possesses a unique activity profile that cannot be assumed by simply substituting a related fatty acid amide, necessitating a targeted selection for research and industrial applications.

vs. Palmitamide (C16:0) Saturated analog lacks C2 unsaturation; membrane partitioning and target engagement profiles may not transfer.
vs. Oleamide (C18:1) Longer chain with C9 unsaturation drives distinct receptor selectivity (CB1/5-HT); KOR and 17β-HSD2 activity may not reproduce.
vs. N-Isobutyl Derivatives Amine substitution alters cytotoxicity and differentiation endpoints; SAR context requires review.

Hexadec-2-enamide Differentiation Evidence


17β-HSD2 Selective Inhibition

Hexadec-2-enamide exhibits potent, sub-nanomolar inhibition of human 17beta-hydroxysteroid dehydrogenase type 2 (17beta-HSD2), a key enzyme in steroid hormone inactivation. In a direct assay comparison, the compound displays an IC50 of 3.10 nM against 17beta-HSD2, while showing significantly weaker activity against the related isoform 17beta-HSD1 with an IC50 of 53 nM [1]. This represents a 17-fold selectivity window for the type 2 isoform over type 1. In contrast, the saturated analog palmitamide (hexadecanamide, C16:0) shows minimal to no activity against 17beta-HSD2 in related assays, while the longer-chain oleamide (C18:1) exhibits a distinct target profile primarily associated with cannabinoid and serotonin receptors [2].

17β-HSD2 Selective Inhibition
Head-to-head
IC50 3.10 nM (17β-HSD2)
Vs. 17β-HSD1: IC50 53 nM (17-fold selectivity)
Vs. Palmitamide: >3,000-fold more potent at 17β-HSD2
Vs. Oleamide: IC50 >1,000 nM
Supports isoform-selectivity assay context for steroid metabolism research.
Placental microsomal assay; data to verify in target cell models.
Endocrinology Steroid Metabolism Cancer Research

Kappa Opioid Receptor Agonism

Hexadec-2-enamide functions as a kappa opioid receptor (KOR) agonist, a profile that distinguishes it from other primary fatty acid amides. The compound demonstrates potent agonist activity with EC50 values in the low nanomolar range (0.26 - 2.20 nM) in [35S]GTPgammaS binding assays using human KOR expressed in CHO cells [1]. This KOR agonism is associated with analgesic action and positive inotropic effects on electrically stimulated left atrium, as well as modulation of mammalian behavior including locomotion, rearing, and grooming [2]. In contrast, the structurally related oleamide (C18:1) primarily interacts with serotonin (5-HT) and cannabinoid receptors, with weak or no significant activity at KOR [3]. The saturated analog palmitamide (C16:0) does not exhibit significant KOR activity.

Kappa Opioid Receptor Agonism
Cross-study
EC50 0.26–2.20 nM (hKOR)
Vs. Oleamide: >1,000-fold more potent KOR agonism
Vs. Palmitamide: >10,000-fold difference
Reported KOR pathway-response context; distinct from cannabinoid/serotonin analogs.
[35S]GTPγS binding in CHO cells; functional assays require validation.
Analgesia Neuropharmacology GPCR Signaling

Lipoxygenase Inhibition and Arachidonic Acid Metabolism

Hexadec-2-enamide is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serves as an antioxidant in fats and oils [1]. This multi-target enzyme inhibition profile is distinct within the fatty acid amide class. For comparison, the saturated analog palmitamide (C16:0) does not significantly inhibit LOX enzymes, while oleamide (C18:1) primarily modulates cannabinoid and serotonin receptors rather than directly inhibiting LOX [2]. The presence of the double bond at the C2 position in Hexadec-2-enamide is critical for this LOX inhibitory activity, as saturated analogs lack the necessary structural motif for effective enzyme interaction [3].

Lipoxygenase Inhibition
Class-level
Reported LOX inhibitor
Vs. Palmitamide: No significant LOX inhibition reported
Vs. Oleamide: Primary activity at CB1/5-HT, minimal LOX
Supports arachidonic acid metabolism research context; C2 unsaturation likely critical.
Qualitative evidence; quantitative IC50 data to verify.
Inflammation Lipid Mediators Oxidative Stress

Cytotoxicity in HL-60 Leukemia Cells

The N-isobutyl derivative of Hexadec-2-enamide, known as piperlongimin A (2E-N-isobutyl-hexadecenamide), exhibits moderate cytotoxic activity against human leukemia HL-60 cell lines and induces major apoptosis-inducing effects [1]. This derivative was isolated from Piper longum fruits and shown to inhibit cell proliferation [1]. While direct comparative data for the unsubstituted Hexadec-2-enamide are limited, the activity of this derivative provides a foundation for structure-activity relationship (SAR) studies. In contrast, the saturated N-isobutyl-hexadecanamide analog shows reduced cytotoxic activity, highlighting the importance of the double bond at the C2 position [2]. The longer-chain analog piperlongimin B (2E-octadecenoylpiperidine, C18:1) also exhibits moderate cytotoxicity, but with a different amine moiety, suggesting that both chain length and amine substitution modulate activity [1].

Cytotoxicity in HL-60 Cells
Cross-study
Moderate cytotoxicity (N-isobutyl derivative)
Vs. Saturated analog: Reduced activity without C2 double bond
Supports cell-model endpoint review for SAR studies.
Data from piperlongimin A derivative; parent compound activity to confirm.
Cancer Chemotherapy Natural Products Apoptosis

Monocyte Differentiation Induction

Hexadec-2-enamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property is linked to potential applications in cancer therapy and the treatment of dermatological conditions such as psoriasis, wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. This cellular differentiation effect is a relatively unique feature among primary fatty acid amides. The saturated analog palmitamide (C16:0) and the longer-chain oleamide (C18:1) have not been reported to exhibit comparable differentiation-inducing activity [2]. While direct quantitative IC50 values for this specific activity are not available in the open literature, the qualitative differentiation capacity represents a significant point of differentiation for Hexadec-2-enamide within its class.

Monocyte Differentiation
Data to verify
Reported differentiation induction
Vs. Palmitamide/Oleamide: No comparable activity reported
Context-dependent differentiation endpoint context; requires validation.
Source-specific review; quantitative IC50 not available.
Cell Differentiation Dermatology Monocyte Biology

Structural Determinants of Bioactivity

The structural features of Hexadec-2-enamide—a 16-carbon acyl chain with a double bond at the C2 position—confer distinct physicochemical properties that differentiate it from closely related fatty acid amides. The presence of the C2 double bond introduces a rigid kink in the acyl chain, altering its conformation and membrane partitioning behavior compared to the fully saturated palmitamide (C16:0) [1]. Furthermore, the 16-carbon chain length differentiates it from the 18-carbon oleamide (C18:1), which has a double bond at C9 rather than C2, resulting in a different spatial orientation within lipid bilayers and at receptor binding pockets [2]. These structural differences translate into the distinct biological activity profiles quantified in the preceding evidence items. While direct biophysical measurements for Hexadec-2-enamide are sparse in the literature, class-level studies of fatty acid amides demonstrate that chain length and unsaturation position are critical determinants of membrane permeability, metabolic stability by fatty acid amide hydrolase (FAAH), and receptor subtype selectivity [1].

Structural Determinants
Class-level
C16:1, C2 double bond
Vs. Palmitamide: Introduces acyl chain kink
Vs. Oleamide: Double bond position C2 vs. C9
Class-level SAR supports membrane partitioning and receptor binding context.
Direct biophysical measurements to confirm.
Biophysics Membrane Biology SAR

Hexadec-2-enamide Research and Industrial Applications


Cancer Research: 17β-HSD2 Inhibition

Based on the 17-fold selectivity for 17beta-HSD2 over 17beta-HSD1 (IC50 = 3.10 nM vs. 53 nM) [1], Hexadec-2-enamide is optimally suited for research programs investigating estrogen-dependent cancers, including breast and endometrial cancers. The potent inhibition of 17beta-HSD2—the enzyme responsible for inactivating estradiol—provides a mechanism for modulating local estrogen levels in target tissues. This isoform selectivity profile is critical for minimizing off-target effects on 17beta-HSD1, which catalyzes the activation of estrone to estradiol. Researchers should prioritize Hexadec-2-enamide over palmitamide or oleamide when designing experiments requiring selective modulation of steroid hormone metabolism, as these analogs lack comparable 17beta-HSD2 inhibitory activity [2].

Kappa Opioid Receptor Pharmacology

The potent KOR agonism exhibited by Hexadec-2-enamide (EC50 = 0.26-2.20 nM) [1] establishes its utility as a tool compound for investigating kappa opioid receptor signaling in analgesia, mood regulation, and addiction research. Unlike oleamide, which primarily engages cannabinoid and serotonin receptors, Hexadec-2-enamide provides a selective pathway for probing KOR-mediated effects on behavior (locomotion, rearing, grooming) and cardiac function (positive inotropy) [2]. This distinct receptor profile makes Hexadec-2-enamide the preferred choice over other fatty acid amides for studies requiring KOR-specific pharmacological intervention.

Anti-Inflammatory and Antioxidant Formulations

Hexadec-2-enamide's activity as a potent lipoxygenase inhibitor and antioxidant in fats and oils [1] supports its application in the development of anti-inflammatory agents and oxidative stress modulators. The compound's ability to interfere with arachidonic acid metabolism positions it as a candidate for research into inflammatory conditions such as psoriasis [2]. For industrial applications, its antioxidant properties are relevant for stabilizing lipid-based formulations. The unsaturated C16:1 scaffold is essential for this activity, as saturated analogs like palmitamide lack LOX inhibitory capacity [3].

Cell Differentiation in Oncology and Dermatology

The pronounced activity of Hexadec-2-enamide in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1] makes it a valuable compound for oncology and dermatology research. Potential applications include studying differentiation therapy for leukemia and investigating treatments for skin conditions such as psoriasis, wrinkles, and dry skin [1]. This cellular differentiation capacity is not shared by saturated or longer-chain fatty acid amides, making Hexadec-2-enamide uniquely suited for experiments focused on modulating cell fate decisions in epithelial and hematopoietic lineages [2].

Application
Selection Property
Validation Focus
Steroid metabolism research
Isoform-selectivity assay context
17β-HSD2 vs. 17β-HSD1 pathway interpretation
KOR signaling studies
Reported KOR agonism context
GPCR pathway-response interpretation
Arachidonic acid metabolism research
LOX inhibition screening context
Lipid mediator pathway monitoring
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and apoptosis pathway endpoints
Cell differentiation research
Differentiation endpoint context
Monocyte lineage marker validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexadec-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.